molecular formula C16H17N5OS B5683287 2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide

2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide

Cat. No. B5683287
M. Wt: 327.4 g/mol
InChI Key: HLKCIOHRBIOZIS-UHFFFAOYSA-N
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Description

2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide, also known as PTZ-TC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTZ-TC is a thiazole derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide is not fully understood. However, it has been suggested that 2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide may act through various pathways, including the modulation of GABAergic neurotransmission, the inhibition of histone deacetylases, and the activation of the PI3K/Akt/mTOR signaling pathway. 2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide has been found to modulate various biochemical and physiological processes. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic properties. 2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide has also been found to increase the levels of acetylated histones, which may contribute to its neuroprotective effects. In addition, 2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide has been found to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms.

Advantages and Limitations for Lab Experiments

2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. 2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide has also been found to exhibit low toxicity in animal models, making it a promising candidate for further studies. However, 2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide has some limitations for lab experiments. Its exact mechanism of action is not fully understood, and more studies are needed to elucidate its therapeutic potential. In addition, the efficacy and safety of 2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide in humans have not been established, and more studies are needed to evaluate its clinical potential.

Future Directions

There are several future directions for the study of 2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide. One potential direction is to further investigate its mechanism of action and therapeutic potential in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and Alzheimer's disease. Another potential direction is to explore its anticancer potential and evaluate its efficacy and safety in various cancer models. In addition, more studies are needed to evaluate the pharmacokinetics and pharmacodynamics of 2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide in humans, which may provide valuable insights into its clinical potential. Overall, 2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide is a promising compound that has the potential to contribute to the development of novel therapeutics for various diseases.

Synthesis Methods

2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide can be synthesized through various methods, including the reaction of 2-(1H-1,2,4-triazol-1-yl)benzylamine with 2-propylthiocyanate or 2-propylisothiocyanate in the presence of a base. Another method involves the reaction of 2-(1H-1,2,4-triazol-1-yl)benzylamine with 2-propylthioacetic acid in the presence of a coupling agent. The purity of the synthesized product can be confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide has shown potential therapeutic applications in various preclinical studies. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. 2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, 2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide has shown potential as a novel anticancer agent, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

2-propyl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-2-5-15-20-13(9-23-15)16(22)18-8-12-6-3-4-7-14(12)21-11-17-10-19-21/h3-4,6-7,9-11H,2,5,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKCIOHRBIOZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCC2=CC=CC=C2N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide

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